PDE4D Binding Affinity (Kd) of 2,4-Diethoxybenzamide: A Direct Quantitative Comparator for SPR-Based Screening
2,4-Diethoxybenzamide demonstrates a specific binding affinity (Kd) of 79 nM for human PDE4D when assessed by surface plasmon resonance (SPR) [1]. This quantitative value provides a precise, assay-defined reference point for researchers screening PDE4D inhibitors or developing PDE4D-targeted assays. For context, this affinity is approximately three orders of magnitude weaker than the picomolar-range affinity of highly optimized clinical PDE4 inhibitors like roflumilast (IC₅₀ ≈ 0.8 nM against PDE4 in human neutrophils) [2], positioning 2,4-diethoxybenzamide as a useful low-to-mid-affinity control or starting scaffold rather than a high-potency lead.
| Evidence Dimension | Binding affinity (dissociation constant) for human PDE4D |
|---|---|
| Target Compound Data | Kd = 79 nM |
| Comparator Or Baseline | Roflumilast (benchmark PDE4 inhibitor) - IC50 = 0.8 nM (human neutrophil PDE4) |
| Quantified Difference | Roflumilast exhibits approximately 100-fold higher potency (lower IC50) than the Kd of 2,4-diethoxybenzamide |
| Conditions | SPR assay, human PDE4D, 320 sec association, 900 sec dissociation |
Why This Matters
This defined Kd value enables researchers to quantitatively calibrate PDE4D binding assays or to select 2,4-diethoxybenzamide as a low-affinity control, ensuring experimental consistency across studies.
- [1] BindingDB. (n.d.). BDBM50512766 CHEMBL4436770: Binding affinity to human PDE4D assessed as dissociation constant treated for 320 secs measured for 900 secs by SPR assay. Retrieved from https://bindingdb.org View Source
- [2] MedChemExpress. (n.d.). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Retrieved from http://www.medchemexpress.cn View Source
